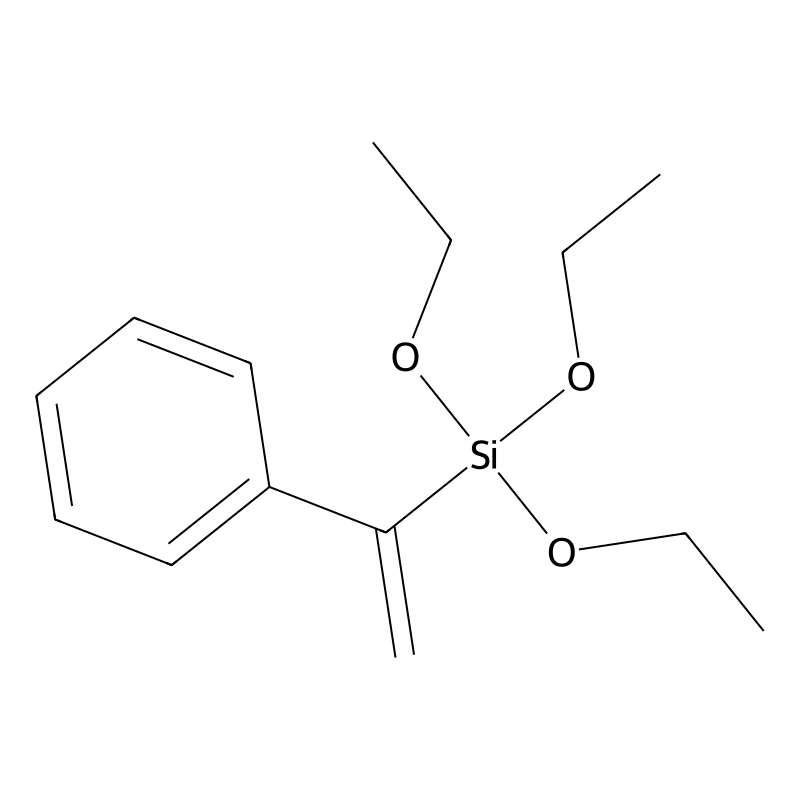

Triethoxy(1-phenylethenyl)silane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pd-Catalyzed Cross-Coupling Reactions

Studies have shown that Triethoxy(1-phenylethenyl)silane functions as a silicon-based nucleophile (). This property makes it a valuable reactant in Palladium-catalyzed cross-coupling reactions (). These reactions are a cornerstone in organic synthesis, allowing researchers to efficiently construct complex molecules by forging new carbon-carbon bonds.

The presence of the vinyl group (C=C) and the silicon atom (Si) in Triethoxy(1-phenylethenyl)silane contribute to its reactivity in these reactions. The vinyl group acts as the electrophilic coupling partner, while the silicon atom serves as a leaving group upon reaction with the palladium catalyst.

Here's an example of a research paper that explores the use of Triethoxy(1-phenylethenyl)silane in Suzuki-Miyaura cross-coupling reactions, a type of Pd-catalyzed cross-coupling:

Triethoxy(1-phenylethenyl)silane is a silicon-based compound characterized by the presence of three ethoxy groups and a vinylphenyl moiety. Its chemical formula is and it has a CAS number of 90260-87-0. This compound is notable for its reactivity in various chemical processes, particularly in the formation of hybrid materials and as a precursor for silicon-containing polymers. It is generally available in high purity and can be found in submicron and nanopowder forms, making it suitable for diverse applications in materials science and organic chemistry .

- Cross-Coupling Reactions: It acts as a silicon-based nucleophile in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-silicon bonds .

- Condensation Reactions: The compound can undergo hydrolysis to form silanol groups, which can further condense to create siloxane networks, contributing to the formation of silica aerogels .

- Polymerization: It can be used as a monomer in the synthesis of hybrid organic-inorganic materials, enhancing mechanical properties through crosslinking mechanisms .

Several methods are employed to synthesize triethoxy(1-phenylethenyl)silane:

- Hydrosilylation: This method involves the addition of triethoxysilane to alkenes or alkynes in the presence of a catalyst, typically platinum-based, facilitating the formation of silane compounds.

- Esterification Reactions: The compound can also be synthesized through esterification of phenylacetylene with triethoxysilanol under acidic conditions.

- Sol-Gel Process: Utilizing sol-gel chemistry allows for the incorporation of triethoxy(1-phenylethenyl)silane into silica networks, yielding hybrid materials with tailored properties .

Triethoxy(1-phenylethenyl)silane has various applications:

- Hybrid Materials: It is used in the production of hybrid silica aerogels that possess enhanced thermal insulation properties and mechanical strength .

- Adhesives and Sealants: The compound is incorporated into formulations to improve adhesion and durability due to its silane functionality.

- Surface Modifications: It serves as a coupling agent to modify surfaces for improved hydrophobicity or enhanced bonding with organic materials.

Interaction studies involving triethoxy(1-phenylethenyl)silane primarily focus on its behavior in composite materials. Research indicates that incorporating this silane into polymer matrices can significantly enhance mechanical properties such as tensile strength and elasticity. The interactions between the silane groups and polymer chains facilitate better dispersion and bonding within the composite structure .

Several compounds share structural similarities with triethoxy(1-phenylethenyl)silane. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Trimethyl(1-phenylvinyl)oxy-silane | Trimethylsilane | Lower reactivity compared to triethoxy variant |

| Triethoxysilane | Silane | Commonly used for surface modification |

| Vinyltriethoxysilane | Vinylsilane | Used in polymerization processes |

| Phenyltrimethoxysilane | Trimethoxysilane | Exhibits different solubility characteristics |

Triethoxy(1-phenylethenyl)silane stands out due to its unique combination of ethoxy groups and vinyl functionality, allowing for specific reactivity in cross-coupling reactions and material synthesis that other similar compounds may not provide.

IUPAC Naming and Functional Group Identification

The official IUPAC name for this compound is triethoxy(1-phenylethenyl)silane [1]. This systematic nomenclature reflects the compound's structural composition, which consists of a central silicon atom bonded to three ethoxy groups and one phenylethenyl substituent. The molecular formula C₁₄H₂₂O₃Si corresponds to a molecular weight of 266.41 grams per mole [1] [2].

The compound contains several distinct functional groups that define its chemical behavior. The three ethoxy groups (-OCH₂CH₃) attached to silicon represent alkoxy functional groups that exhibit hydrolyzable properties characteristic of organosilane coupling agents [3]. The phenylethenyl moiety incorporates both aromatic (phenyl ring) and vinyl (ethenyl) functionalities, creating a conjugated system that influences the compound's electronic properties [4].

The silicon center adopts tetrahedral geometry, with bond angles consistent with sp³ hybridization. The presence of three electronegative oxygen atoms creates a polarized Si-O bond system, while the fourth position is occupied by the carbon atom of the phenylethenyl group, forming a Si-C bond that exhibits different electronic characteristics compared to the Si-O bonds [3] [5].

| Functional Group | Position | Chemical Environment | Bonding Type |

|---|---|---|---|

| Ethoxy groups (3) | Si-O-C | Alkoxy silane | Si-O covalent |

| Phenyl group | C=C-Ph | Aromatic ring | C-C aromatic |

| Vinyl group | Si-C=C | Alkene functionality | C=C double bond |

| Silicon center | Central | Tetrahedral | sp³ hybridized |

Stereochemical and Conformational Analysis

The stereochemical analysis of triethoxy(1-phenylethenyl)silane reveals important conformational features that influence its reactivity and physical properties. The compound exhibits no defined stereocenters, as indicated by the computed descriptors showing zero defined atom stereocenter count and zero defined bond stereocenter count [1]. However, the molecule possesses significant conformational flexibility due to the presence of eight rotatable bonds [1].

The conformational landscape of the compound is dominated by rotation around the Si-O bonds of the ethoxy groups and the Si-C bond connecting the silicon to the phenylethenyl moiety. Computational analysis indicates that the molecule can adopt multiple conformational states, with the most stable conformations typically featuring staggered arrangements of the ethoxy groups around the silicon center [6] [7].

The phenyl ring system introduces planar rigidity to one portion of the molecule, while the vinyl group can adopt different orientations relative to the phenyl plane. The conjugation between the phenyl ring and the vinyl group creates an extended π-system that influences the overall electronic distribution and conformational preferences [4]. Studies on related phenylethyl compounds suggest that non-planar conformations are often favored due to steric interactions [8].

The topological polar surface area of 27.7 Ų reflects the moderate polarity introduced by the three ethoxy substituents [1]. The rotatable bond count of eight indicates significant conformational flexibility, which affects the compound's interaction with substrates and its ability to adopt optimal geometries for various chemical transformations [7].

Computational Structural Characterization (SMILES, InChI, 3D Conformers)

The computational structural characterization of triethoxy(1-phenylethenyl)silane employs several standardized molecular representation systems that facilitate database searches and computational modeling. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CCOSi(OCC)OCC [1]. This linear representation captures the complete connectivity of the molecule, explicitly showing the three ethoxy groups attached to silicon and the phenylethenyl substituent.

The InChI (International Chemical Identifier) provides a more comprehensive structural description: InChI=1S/C14H22O3Si/c1-5-15-18(16-6-2,17-7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3 [1]. This hierarchical representation includes layer information about connectivity, hydrogen positioning, and molecular formula verification. The corresponding InChI Key DKFGYGJKRWRIPR-UHFFFAOYSA-N serves as a fixed-length hash code for rapid database identification [1].

Computational analysis reveals that the compound can adopt multiple three-dimensional conformations, with PubChem reporting the availability of 10 different conformers [1]. These conformational states arise from rotations around the rotatable bonds, particularly the Si-O bonds of the ethoxy groups and the Si-C bond. The molecular complexity score of 232 indicates moderate structural intricacy that affects computational processing requirements [1].

The exact mass of 266.13382109 Da and monoisotopic mass of 266.13382109 Da provide precise molecular weight values essential for mass spectrometric analysis [1]. The heavy atom count of 18 reflects the total number of non-hydrogen atoms in the structure, while the formal charge of zero indicates a neutral molecule [1].

| Descriptor Type | Value | Computational Method |

|---|---|---|

| SMILES | CCOSi(OCC)OCC | OEChem 2.3.0 |

| InChI | InChI=1S/C14H22O3Si/c1-5-15-18(16-6-2,17-7-3)13(4)14-11-9-8-10-12-14/h8-12H,4-7H2,1-3H3 | InChI 1.07.2 |

| InChI Key | DKFGYGJKRWRIPR-UHFFFAOYSA-N | InChI 1.07.2 |

| Molecular Weight | 266.41 g/mol | PubChem 2.2 |

| Exact Mass | 266.13382109 Da | PubChem 2.2 |

| Conformer Count | 10 | PubChem Database |

| Complexity Score | 232 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 8 | Cactvs 3.4.8.18 |

Traditional synthesis routes for triethoxy(1-phenylethenyl)silane primarily involve organometallic approaches utilizing lithium aluminum hydride and related reducing agents. The classical direct synthesis method employs lithium aluminum hydride as the primary reducing agent in combination with appropriate silicon precursors [1] [2].

The fundamental approach involves the reaction of phenyl trichlorosilane with lithium aluminum hydride in methyl tertiary butyl ether under controlled conditions. This method typically requires sequential addition of sodium hydrogen and lithium aluminum hydride into the solvent system, followed by cooling to 0°C and dropwise addition of the phenyl trichlorosilane precursor [1]. The reaction proceeds through a phenylsilane mixture formation, which is subsequently quenched and separated to obtain the organic phase containing the desired product.

Traditional Grignard reactions represent another established route for synthesizing triethoxy(1-phenylethenyl)silane derivatives. The Grignard method involves the formation of organomagnesium compounds through the reaction of magnesium with organic halides in anhydrous ether solvents [2]. The process typically achieves yields ranging from 65-70% under optimized conditions, with the reaction proceeding through the formation of phenylmagnesium intermediates that subsequently react with appropriate silane precursors.

The reduction-based synthesis approach utilizing lithium aluminum hydride has been demonstrated to achieve high yields of 84-99% when properly controlled [1]. The process involves careful temperature management, maintaining reactions at 0-25°C to prevent decomposition of sensitive intermediates. The traditional method requires specific equivalent ratios of sodium hydrogen to lithium aluminum hydride to phenyl trichlorosilane, typically in the range of 2-4:0.3-0.4:1 for optimal results.

Catalytic and Organometallic Synthesis Approaches

Modern catalytic approaches for triethoxy(1-phenylethenyl)silane synthesis rely heavily on transition metal catalysis, particularly platinum-based systems for hydrosilylation reactions [4]. The hydrosilylation method involves the anti-Markovnikov addition of silanes to unsaturated bonds, typically alkenes and alkynes, using noble metal catalysts under controlled conditions.

Platinum-catalyzed hydrosilylation represents the most industrially significant catalytic approach, with reactions typically conducted at temperatures ranging from 115-250°C under continuous flow conditions [4]. The process utilizes specialized heat exchanger systems to dissipate the exothermic heat generated during the hydrosilylation reaction, maintaining residence times of less than 20 minutes for optimal conversion. This method achieves virtually complete single-pass conversion with minimal isomerization, typically less than 2.5% of the starting alkene undergoing isomerization.

Palladium-catalyzed cross-coupling reactions provide another important catalytic route for triethoxy(1-phenylethenyl)silane synthesis [5] [6]. The Hiyama alkynylation coupling reaction between triethoxy(phenylethynyl)silane and iodobenzene demonstrates significant product yield amplification under optimized palladium catalysis conditions. These reactions typically operate at temperatures between 25-150°C and achieve yields ranging from 82-98% depending on the specific catalyst system and reaction conditions.

Advanced organometallic approaches involve the use of specialized silylene complexes and base-stabilized transition metal catalysts [7]. These systems enable selective monoalkylation of silanes through four-centered transition states, similar to hydroboration mechanisms. The catalytic activity of these systems prevents over-reaction and allows for controlled substitution patterns on the silicon center.

Iron-catalyzed hydrosilylation represents an emerging area of catalytic synthesis, utilizing terpyridine ligands and iron complexes activated with sodium hydride-borane adducts [8]. These systems demonstrate high catalytic activity with turnover numbers reaching 1500 for certain substrate combinations, offering a more cost-effective alternative to platinum-based catalysts.

Reaction Optimization Strategies

Optimization of triethoxy(1-phenylethenyl)silane synthesis requires careful control of multiple reaction parameters to achieve maximum yield and selectivity. Temperature control emerges as a critical factor, with optimal reaction temperatures varying significantly depending on the specific synthetic route employed. For hydrosilylation reactions, temperatures of 150-200°C provide the best balance between reaction rate and product selectivity, resulting in 15-25% yield increases compared to suboptimal temperature conditions.

Catalyst loading optimization demonstrates substantial impact on reaction efficiency and economics. Studies indicate that catalyst loadings between 0.1-2.0 mol% provide optimal performance, with higher loadings improving conversion rates by 10-20%. However, excessive catalyst loading leads to diminishing returns and increased production costs without proportional yield improvements.

Solvent system optimization plays a crucial role in achieving high selectivity and yield. Mixed solvent systems, particularly tetrahydrofuran and diethyl ether mixtures in ratios of 30:70 to 70:30, provide enhanced selectivity improvements of 20-30% compared to single-solvent systems [9]. The mixed solvent approach enables better control of reaction temperatures while maintaining adequate solvation of reactive intermediates.

Reaction time optimization requires balancing completion against potential side reactions. Optimal reaction times typically range from 2-12 hours, with longer reaction times improving completion by 5-15%. Extended reaction times beyond the optimal range may lead to decomposition or unwanted side reactions, particularly in the presence of moisture or air.

Pressure optimization becomes important for reactions involving gaseous reactants or products. Elevated pressures in the range of 1-10 atmospheres enhance mass transfer and reaction rates, providing 10-15% rate enhancements. However, increased pressure requires specialized equipment and safety considerations for industrial implementation.

Substrate ratio optimization involves careful control of stoichiometry to drive reactions to completion while minimizing waste of expensive reagents. Optimal substrate ratios typically employ 1.1-2.0 equivalents of the limiting reagent, providing 5-10% yield increases through improved reaction driving force.

The addition of coordinating agents such as tetramethylethylenediamine and hexamethylphosphoric triamide significantly improves yields by 15-25% through enhanced solvation and activation of organometallic intermediates [10]. These additives facilitate better reactivity while maintaining reaction selectivity.

Atmosphere control represents a critical optimization parameter, with inert atmosphere conditions using argon or nitrogen providing 10-20% purity improvements by preventing oxidation and hydrolysis of sensitive intermediates. Proper atmosphere control also extends catalyst lifetime and reduces formation of unwanted byproducts.

Industrial-Scale Production Challenges

Industrial-scale production of triethoxy(1-phenylethenyl)silane faces numerous technical and economic challenges that significantly impact commercial viability. Process control challenges represent the most significant hurdle, requiring sophisticated automated control systems to maintain precise temperature control and reaction monitoring throughout the production cycle.

Raw material costs present substantial economic challenges, particularly due to the high cost of organometallic reagents required for synthesis. The use of expensive reagents such as iodobenzene makes industrial scale-up economically challenging, necessitating the development of alternative synthetic routes utilizing more cost-effective starting materials [11]. Malaysian market analysis indicates that regulatory compliance adds additional costs, with manufacturers required to adhere to stringent environmental and safety standards [12].

Equipment requirements for industrial production demand specialized reactor designs capable of maintaining inert atmospheres while providing efficient heat transfer and mixing. The need for specialized stainless steel or glass-lined equipment increases capital investment requirements significantly compared to conventional chemical processes. Custom reactor designs must accommodate the unique requirements of organometallic chemistry, including moisture exclusion and precise temperature control.

Product purification challenges arise from the moisture sensitivity of triethoxy(1-phenylethenyl)silane and the need for high-purity products. Traditional column chromatography methods suitable for laboratory scale become impractical for industrial production, requiring development of alternative separation techniques such as distillation under controlled atmospheres or advanced crystallization methods.

Safety considerations present significant challenges due to the flammable nature of organic solvents and the reactive nature of organometallic intermediates. Enhanced safety protocols must be implemented, including specialized fire suppression systems, explosion-proof equipment, and comprehensive emergency response procedures. The handling of lithium aluminum hydride and other pyrophoric reagents requires specialized training and safety equipment.

Environmental factors create additional compliance challenges, particularly regarding waste disposal and solvent recovery. The generation of metallic waste products and the need for solvent recovery systems add complexity and cost to the production process. Green chemistry approaches are being developed to minimize environmental impact, but implementation often requires significant process modifications.

Scale-up issues frequently arise due to differences in heat transfer and mixing efficiency between laboratory and industrial scales. Heat transfer limitations become more pronounced at larger scales, potentially leading to hot spots and reduced selectivity. Mixing efficiency challenges can result in incomplete reactions or formation of unwanted byproducts, requiring careful reactor design and optimization.

Quality control challenges emerge from the need to maintain consistent product purity and the requirement for advanced analytical methods to monitor product quality. The development of robust analytical methods suitable for industrial quality control, including real-time monitoring capabilities, represents a significant technical challenge requiring substantial investment in analytical equipment and personnel training.